molecular formula C18H23NO7 B2752364 Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate CAS No. 109564-46-7

Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate

Cat. No.: B2752364
CAS No.: 109564-46-7
M. Wt: 365.382
InChI Key: QQRDRVFHXKXWTE-UHFFFAOYSA-N
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Description

Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate is an organic compound that belongs to the class of malonates. These compounds are often used in organic synthesis due to their versatility and reactivity. The presence of various functional groups in this molecule makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the malonate ester: This can be achieved by reacting diethyl malonate with a suitable base.

    Introduction of the acetylamino group: This step involves the acetylation of an amino group, which can be done using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: It might be used in the synthesis of biologically active compounds or as a probe in biochemical studies.

    Industry: It can be used in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate would depend on its specific application. In general, the compound might interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can lead to changes in biological pathways or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonate ester used in organic synthesis.

    Ethyl acetoacetate: Another versatile ester used in the synthesis of various compounds.

    Benzyl malonate: A related compound with a benzyl group attached to the malonate core.

Uniqueness

Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate is unique due to the presence of multiple functional groups, which provide a range of reactivity and potential applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound in research and industry.

Properties

IUPAC Name

diethyl 2-acetamido-2-[(4-methoxycarbonylphenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO7/c1-5-25-16(22)18(19-12(3)20,17(23)26-6-2)11-13-7-9-14(10-8-13)15(21)24-4/h7-10H,5-6,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRDRVFHXKXWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(=O)OC)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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